Pinolenic Acid Ethyl-d5 Ester
CAS No.:
Cat. No.: VC0210772
Molecular Formula: C₂₀H₂₉D₅O₂
Molecular Weight: 311.51
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₂₀H₂₉D₅O₂ |
|---|---|
| Molecular Weight | 311.51 |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
Pinolenic Acid Ethyl-d5 Ester is a deuterated analog of ethyl pinolenate, where five hydrogen atoms in the ethyl ester moiety are replaced with deuterium isotopes. Its IUPAC name, 1,1,2,2,2-pentadeuterioethyl (5Z,9Z,12Z)-octadeca-5,9,12-trienoate, reflects this substitution pattern . The compound retains the core structure of pinolenic acid—an 18-carbon fatty acid with three cis-conjugated double bonds—but incorporates a deuterated ethyl group to enhance stability and traceability in experimental settings.
The SMILES notation ([2H]C([2H])([2H])C([2H])([2H])OC(=O)CCC/C=C\CC/C=C\C/C=C\CCCCC) highlights the stereochemistry of the double bonds and the deuterium placement . Computational models predict a rotatable bond count of 15 and a topological polar surface area of 26.3 Ų, factors influencing its solubility and membrane permeability .
Physicochemical Properties
Key properties include:
| Property | Value | Method/Source |
|---|---|---|
| Molecular Weight | 311.5 g/mol | PubChem |
| XLogP3 | 6.3 | PubChem |
| Hydrogen Bond Acceptors | 2 | PubChem |
| Exact Mass | 311.287264 Da | PubChem |
| Isotope Atom Count | 5 | PubChem |
The high XLogP3 value (6.3) indicates significant lipophilicity, favoring interactions with lipid-rich environments such as cell membranes .
Synthesis and Production
Lipase-Catalyzed Ethanolysis
The non-deuterated parent compound, pinolenic acid ethyl ester, is synthesized via lipase-catalyzed ethanolysis of pine nut oil. Novozym 435 lipase from Candida antarctica demonstrates selectivity for esterifying pinolenic acid at the sn-3 position, achieving a 36.1 mol% concentration under optimized conditions (45°C, 1:50 oil-to-ethanol molar ratio, 3-minute residence time) .
For the deuterated variant, deuterated ethanol (e.g., CH₂CH₂OD-d5) likely replaces ethanol in the reaction, preserving the enzymatic efficiency while introducing isotopic labels. This method ensures minimal structural perturbation, critical for maintaining biological activity .
Biological Activity and Receptor Interactions
Dual Agonism of FFA1 and FFA4
Pinolenic Acid Ethyl-d5 Ester acts as a dual agonist for Free Fatty Acid Receptors 1 and 4 (FFA1/GPR40 and FFA4/GPR120) . In vitro assays reveal:
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FFA1 Activation: EC₅₀ ≈ 5.42 (pEC₅₀) in calcium mobilization assays, comparable to endogenous ligands like lauric acid .
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FFA4 Activation: EC₅₀ ≈ 5.52 (pEC₅₀) in β-arrestin recruitment assays, with efficacy surpassing TUG-424, a synthetic FFA4 agonist .
This dual activation enhances glucose-stimulated insulin secretion (GSIS) in pancreatic β-cells and promotes anti-inflammatory responses in macrophages, positioning it as a candidate for metabolic disease therapeutics .
In Vivo Glucose Tolerance
Studies in murine models demonstrate that administration of pinolenic acid ethyl ester (50 mg/kg) significantly improves glucose tolerance (p < 0.001 vs. vehicle), with effects attributed to FFA1-mediated insulin release and FFA4-driven incretin secretion . The deuterated form’s pharmacokinetic profile, though less studied, is hypothesized to mirror the parent compound due to isotopic inertness.
Analytical Characterization
Mass Spectrometry
The deuterium label enables precise tracking via LC-MS/MS. The molecular ion ([M+H]⁺) at m/z 311.2873 allows differentiation from non-deuterated analogs, while fragmentation patterns confirm the positions of double bonds and isotopic substitution .
Nuclear Magnetic Resonance (NMR)
¹H NMR spectra show characteristic deuterium-induced signal suppression in the ethyl group (δ 1.2–1.3 ppm), with retained olefinic proton signals (δ 5.3–5.4 ppm) confirming double bond integrity .
Applications in Metabolic Research
Isotopic Tracing
The d5-label facilitates studies on:
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Bioavailability: Quantifying tissue distribution and half-life in rodent models.
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Metabolic Flux: Tracing incorporation into phospholipids or β-oxidation pathways.
Drug Development
As a stable isotope-labeled internal standard, it enhances the accuracy of mass spectrometry-based quantification in pharmacokinetic studies .
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